molecular formula C18H28O7S B1313150 2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 69502-33-6

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1313150
CAS No.: 69502-33-6
M. Wt: 388.5 g/mol
InChI Key: IUELZZOCOJFXRF-UHFFFAOYSA-N
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Description

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a toluene-4-sulfonic acid group and a tetrahydropyran-2-yloxy-ethoxy-ethoxy-ethyl ester moiety, which contribute to its reactivity and versatility in chemical reactions.

Scientific Research Applications

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the labeling of biomolecules for fluorescence detection and analysis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester typically involves the reaction of toluene-4-sulfonic acid with a suitable ethoxy-ethoxy-ethyl ester precursor. The reaction is often carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like N,N-dimethylformamide (DMF) to facilitate the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of ester derivatives.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the ester moiety can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester lies in its specific combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various synthetic and analytical applications.

Properties

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7S/c1-16-5-7-17(8-6-16)26(19,20)25-15-13-22-11-10-21-12-14-24-18-4-2-3-9-23-18/h5-8,18H,2-4,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUELZZOCOJFXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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